

Addressing the air sensitivity and stability of methyl thioglycolate in experiments

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Compound of Interest

Compound Name: Methyl thioglycolate

Cat. No.: B116438

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Methyl Thioglycolate Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the air sensitivity and stability of **methyl thioglycolate** in experimental settings.

Frequently Asked Questions (FAQs)

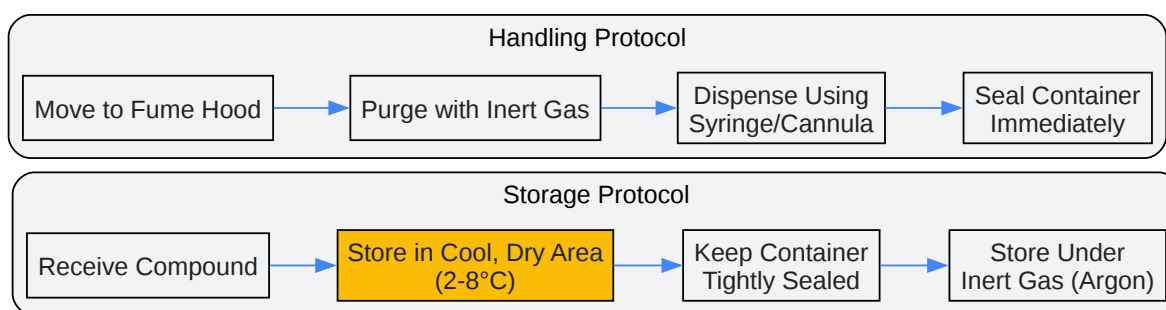
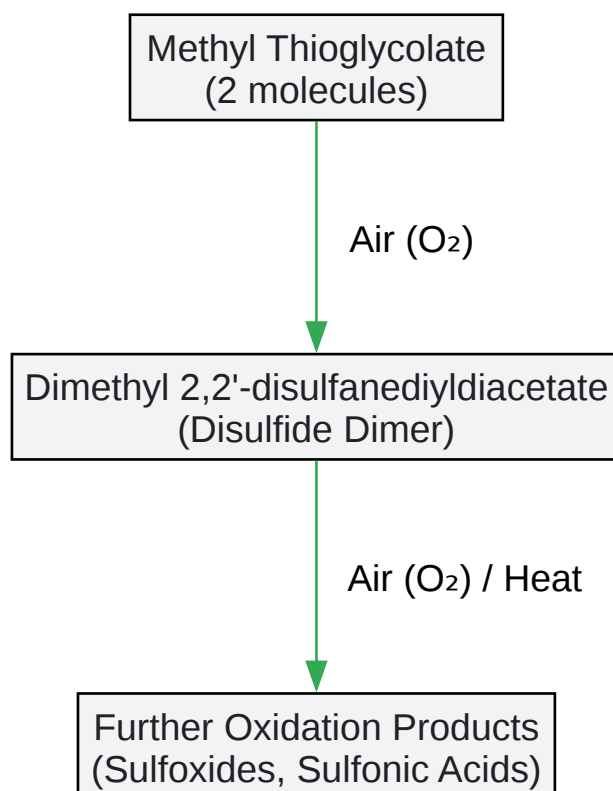
Q1: Why is methyl thioglycolate considered air-sensitive?

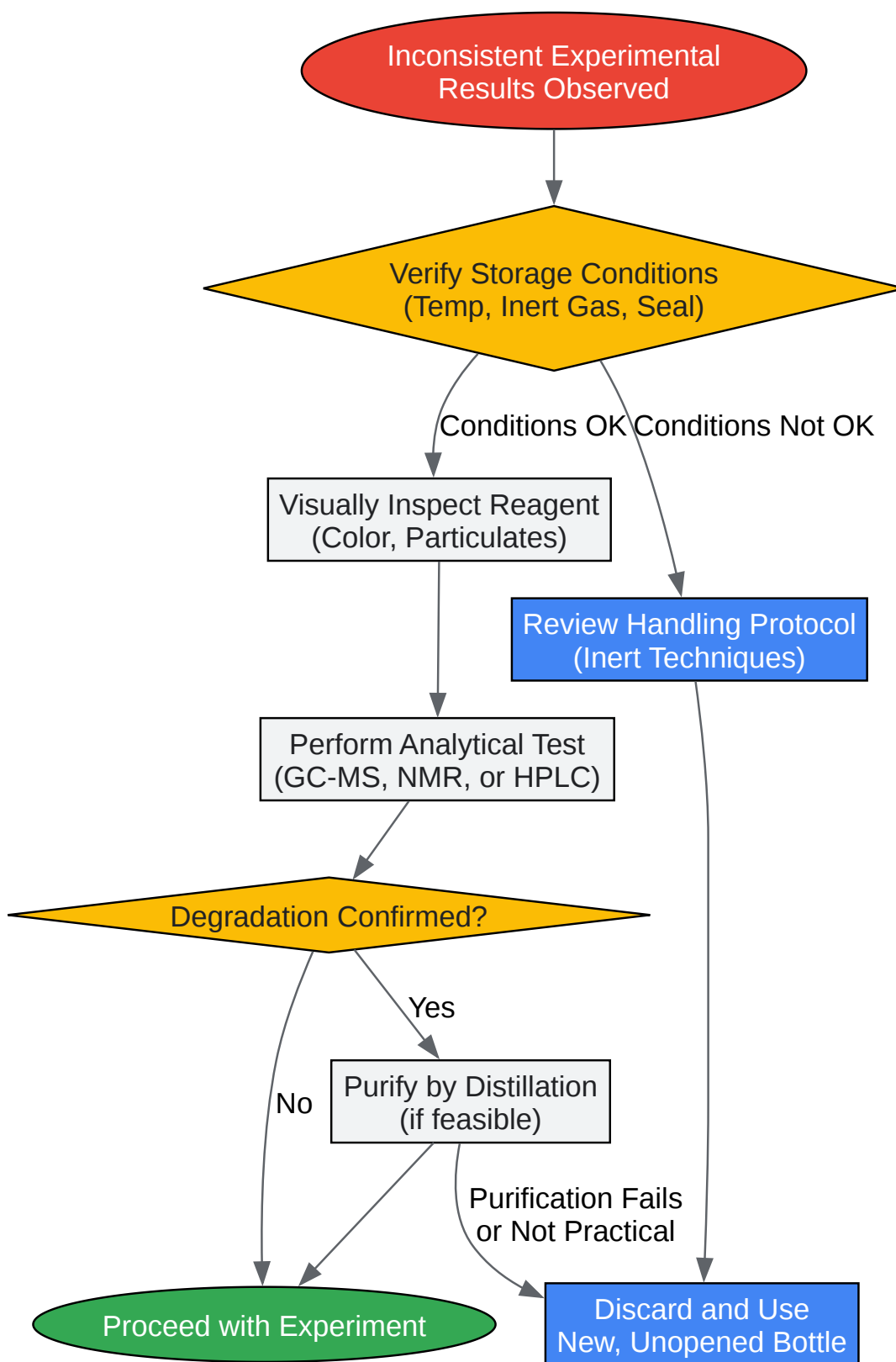
Methyl thioglycolate is classified as air-sensitive due to the presence of a thiol (-SH) group in its structure.[1] This functional group is susceptible to oxidation, especially in the presence of atmospheric oxygen. The thiol group can be easily oxidized to form disulfide-bridged species or further oxidized to sulfonic acids.[2] This degradation process alters the chemical properties of the compound, potentially leading to impurities that can interfere with experimental outcomes. For this reason, it is often recommended to store the compound under an inert atmosphere, such as argon.[3][4]

Q2: What are the primary degradation products of methyl thioglycolate upon air exposure?

The primary degradation product resulting from air oxidation is the corresponding disulfide, dimethyl 2,2'-disulfanediyldiacetate. This occurs when two molecules of **methyl thioglycolate**

are oxidized, forming a sulfur-sulfur bond. Upon prolonged exposure to air or more aggressive oxidizing conditions, further oxidation can occur, leading to the formation of sulfoxides and eventually sulfonic acids.[2][3][5] When heated to decomposition, it is noted to emit toxic fumes of sulfoxides.[3][5]





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